molecular formula C17H13N3OS2 B2491187 3-methyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide CAS No. 391218-01-2

3-methyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide

Cat. No.: B2491187
CAS No.: 391218-01-2
M. Wt: 339.43
InChI Key: NWWQGMQHNNLYFK-UHFFFAOYSA-N
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Description

3-Methyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide is a heterocyclic compound characterized by a tricyclic core containing sulfur (dithia) and nitrogen (diazatricyclo) atoms. The benzamide moiety is substituted with a methyl group at the 3-position, which influences its electronic and steric properties.

Properties

IUPAC Name

3-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-9-4-3-5-11(8-9)16(21)20-17-19-13-7-6-12-14(15(13)23-17)22-10(2)18-12/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWQGMQHNNLYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the methyl and benzamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as reaction time, temperature, and pressure, is essential to achieve high efficiency and cost-effectiveness. Additionally, purification techniques like crystallization, distillation, or chromatography are employed to obtain the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

3-methyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural similarities with other tricyclic dithia-diazatricyclo derivatives but differs in substituent groups on the benzamide or tricyclic core. Key analogs include:

Compound Key Structural Differences Impact on Properties
4-Chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[...]benzamide Chlorine substituent at benzamide 4-position Increased electronegativity enhances binding to enzymes; higher metabolic stability
2-Chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[...]benzamide Chlorine at benzamide 2-position Altered steric hindrance may reduce receptor affinity compared to 3-methyl derivative
N-{11-Methyl-3,12-dithia-5,10-diazatricyclo[...]pentanamide Pentanamide chain replaces benzamide Increased lipophilicity improves membrane permeability; tested for anticancer activity
4-(Diethylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[...]benzamide Diethylsulfamoyl group at benzamide 4-position Enhanced enzyme inhibition via sulfonamide interactions; potential for kinase targeting
N-{11-(Methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[...]-4-(pyrrolidine-1-sulfonyl)benzamide Pyrrolidine-sulfonyl group and methylsulfanyl substitution Dual functional groups improve topoisomerase I inhibition; explored in cancer research

Key Research Findings

Pharmacokinetic Properties

  • 3-Methylbenzamide : Moderate bioavailability (F = 35% in rats) due to first-pass metabolism; plasma half-life (t₁/₂) = 2.3 hours .
  • Pentanamide Analog : Improved oral absorption (F = 52%) and prolonged half-life (t₁/₂ = 5.1 hours) due to reduced hepatic clearance .

Computational Studies

Molecular docking revealed that the 3-methyl group in the target compound forms van der Waals interactions with hydrophobic pockets in the ATP-binding site of EGFR kinase, while the 4-chloro derivative engages in halogen bonding with Asp831 .

Biological Activity

Molecular Formula

  • Chemical Formula: C₁₅H₁₈N₂S₂
  • Molecular Weight: 298.45 g/mol

Structural Features

The compound features a unique bicyclic structure with multiple sulfur and nitrogen atoms, contributing to its potential reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that similar compounds exhibiting dithia and diazatricyclo structures demonstrate significant anticancer activity. For instance, derivatives of dithia compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research into related benzamide derivatives has highlighted their antimicrobial properties against a range of pathogens. The presence of the benzamide moiety is crucial for enhancing the lipophilicity of the compound, which may facilitate membrane penetration in microbial cells.

Enzyme Inhibition

Compounds with similar structural features have been investigated as potential enzyme inhibitors. For example, some dithia compounds have been identified as inhibitors of key enzymes involved in metabolic pathways, suggesting that 3-methyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide may exhibit similar properties.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of related dithia compounds on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth with IC₅₀ values in the low micromolar range.

CompoundIC₅₀ (µM)Cancer Cell Line
Dithia A5.2MCF-7
Dithia B3.8HeLa
Dithia C4.5A549

Study 2: Antimicrobial Efficacy

In another study published in Antimicrobial Agents and Chemotherapy, a series of benzamide derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the benzamide structure significantly enhanced antibacterial activity.

CompoundMinimum Inhibitory Concentration (MIC)
Benzamide A16 µg/mL
Benzamide B8 µg/mL
Benzamide C32 µg/mL

Q & A

Q. What hybrid methodologies bridge experimental data and theoretical frameworks for mechanistic studies?

  • Methodological Answer : Link crystallographic data (e.g., torsion angles, bond lengths) to conceptual frameworks like frontier molecular orbital (FMO) theory. Use symmetry-adapted perturbation theory (SAPT) to quantify non-covalent interactions in the tricyclic system .

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